![molecular formula C21H20N4O3 B2852935 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-11-4](/img/structure/B2852935.png)
1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines . They have been used in the treatment of estrogen receptor-positive (ER+) breast cancer .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves molecular diversity . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines have been designed and synthesized based on molecular diversity . Their antiproliferative activity was evaluated against ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential of similar structures in developing anti-inflammatory and analgesic agents. Their research highlights the ability to create various derivatives that exhibit significant cyclooxygenase inhibition and possess analgesic and anti-inflammatory activities, underscoring the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal Activity
The synthesis and antifungal activity of new pyrido[2,3-d]pyrimidine derivatives were investigated by Hanafy (2011), where derivatives showed significant activity against several fungal strains. This suggests the potential of 1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide and its analogs in antifungal drug development (Hanafy, 2011).
Antimicrobial Activity
Kolisnyk et al. (2015) detailed the synthesis and study of antimicrobial activity of novel derivatives, showing promising results against strains of Proteus vulgaris and Pseudomonas aeruginosa. This indicates the compound's derivatives could be potent antimicrobial agents, providing a basis for further exploration in antimicrobial therapy (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Novel Organogels
Research by Wu et al. (2011) on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides highlights the compound's potential in material science, particularly in designing organogels with specific properties for various applications. This suggests that structurally similar compounds could be used to engineer new materials with desirable optical and physical properties (Wu, Xue, Shi, Chen, & Li, 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the binding of ATP, and thus inhibiting the kinase activity. This leads to cell cycle arrest, as CDK2 is essential for transition from the G1 to the S phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is required for the transition from G1 to S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest . This can lead to apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The result of the compound’s action is significant inhibition of the growth of cancer cells . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Propiedades
IUPAC Name |
6-benzyl-N-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-28-12-10-22-20(26)17-13-16-19(25(17)14-15-7-3-2-4-8-15)23-18-9-5-6-11-24(18)21(16)27/h2-9,11,13H,10,12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZBZBUEZZSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

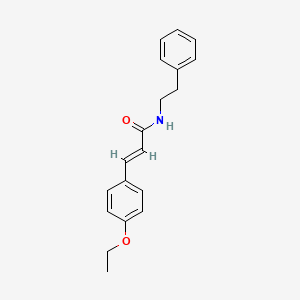
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852856.png)
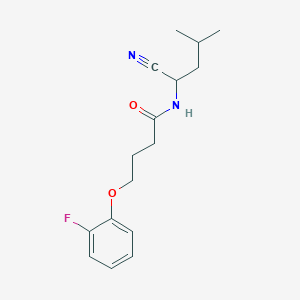
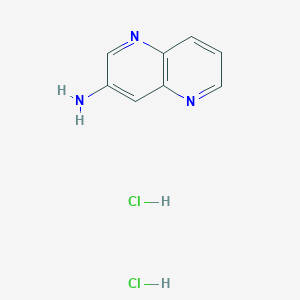
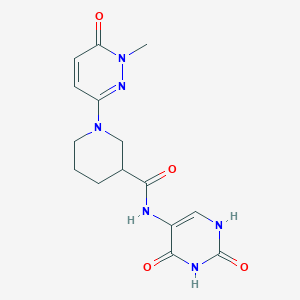

![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2852864.png)
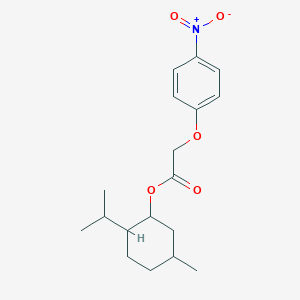

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)
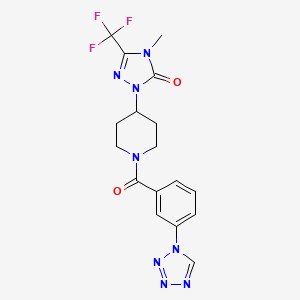
![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)
